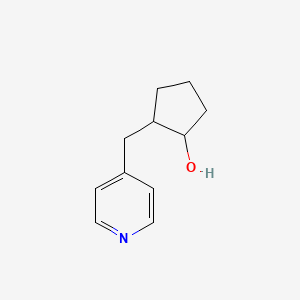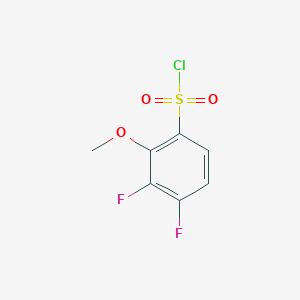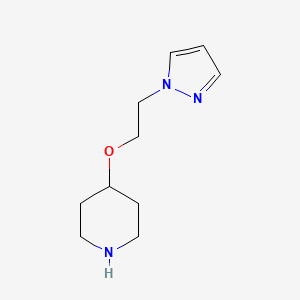
4-(2-(1h-Pyrazol-1-yl)ethoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine is a chemical compound that features a piperidine ring linked to a pyrazole moiety via an ethoxy group
準備方法
The synthesis of 4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine typically involves the reaction of piperidine with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Addition: The pyrazole ring can undergo addition reactions with electrophiles, leading to the formation of substituted pyrazoles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
科学的研究の応用
4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of new polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of 4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. The piperidine ring can interact with receptors in the nervous system, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine can be compared with other similar compounds, such as:
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: This compound also features a pyrazole moiety but is linked to a phenylboronic acid group instead of a piperidine ring.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound includes a piperidine ring and a pyrazole moiety but has additional functional groups that confer different properties.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
4-(2-pyrazol-1-ylethoxy)piperidine |
InChI |
InChI=1S/C10H17N3O/c1-4-12-13(7-1)8-9-14-10-2-5-11-6-3-10/h1,4,7,10-11H,2-3,5-6,8-9H2 |
InChIキー |
VIBYLTVRTYAGNW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1OCCN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


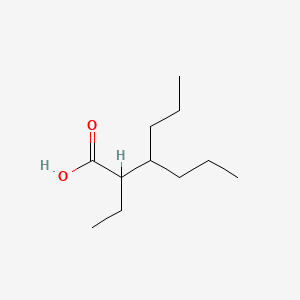
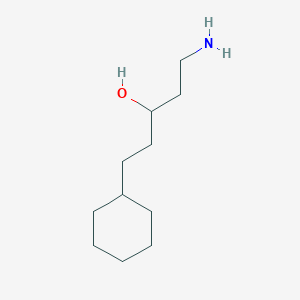
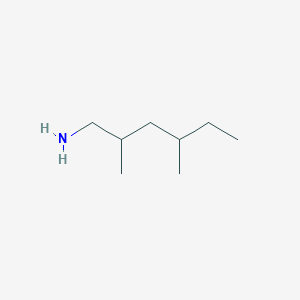
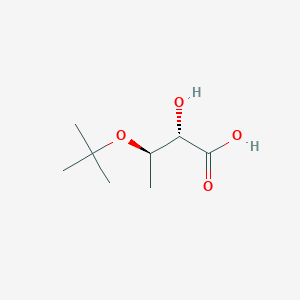
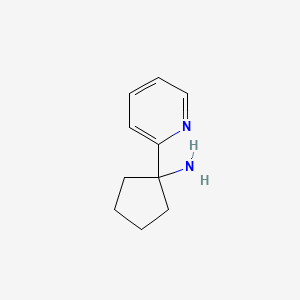
![[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)



![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
